molecular formula C9H20ClN B6217637 1-(1-ethyl-3,3-dimethylcyclobutyl)methanamine hydrochloride CAS No. 2742660-84-8

1-(1-ethyl-3,3-dimethylcyclobutyl)methanamine hydrochloride

Cat. No.: B6217637
CAS No.: 2742660-84-8
M. Wt: 177.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-ethyl-3,3-dimethylcyclobutyl)methanamine hydrochloride is a chemical compound with the molecular formula C9H19N·HCl. It is a derivative of methanamine, featuring a cyclobutyl ring substituted with ethyl and dimethyl groups. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-3,3-dimethylcyclobutyl)methanamine hydrochloride typically involves the reaction of 1-ethyl-3,3-dimethylcyclobutanone with methanamine in the presence of a reducing agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-3,3-dimethylcyclobutyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced compounds.

Scientific Research Applications

1-(1-ethyl-3,3-dimethylcyclobutyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in biochemical studies to investigate the interactions of amines with biological molecules.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-3,3-dimethylcyclobutyl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-ethyl-3,3-dimethylcyclobutyl)methanamine
  • 1-(1-ethyl-3,3-dimethylcyclobutyl)methanamine hydrobromide
  • 1-(1-ethyl-3,3-dimethylcyclobutyl)methanamine sulfate

Uniqueness

1-(1-ethyl-3,3-dimethylcyclobutyl)methanamine hydrochloride is unique due to its specific substitution pattern on the cyclobutyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1-ethyl-3,3-dimethylcyclobutyl)methanamine hydrochloride involves the reaction of 1-ethyl-3,3-dimethylcyclobutane with methanamine followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "1-ethyl-3,3-dimethylcyclobutane", "Methanamine", "Hydrochloric acid" ], "Reaction": [ "1. 1-ethyl-3,3-dimethylcyclobutane is reacted with excess methanamine in the presence of a catalyst such as palladium on carbon.", "2. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of 1-(1-ethyl-3,3-dimethylcyclobutyl)methanamine.", "3. The product is then purified by recrystallization or other appropriate methods." ] }

CAS No.

2742660-84-8

Molecular Formula

C9H20ClN

Molecular Weight

177.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.